molecular formula C24H27NO2 B1587672 4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate CAS No. 91225-21-7

4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate

Cat. No. B1587672
CAS RN: 91225-21-7
M. Wt: 361.5 g/mol
InChI Key: QOUBQGAGYOVSAO-UHFFFAOYSA-N
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Description

4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate is a chemical compound with the molecular formula C24H27NO2 . It is also known as trans-4-(4-Butylcyclohexyl)benzoic acid 4-cyanophenyl ester .


Molecular Structure Analysis

The molecular structure of 4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate can be represented by the SMILES notation: CCCCC1CCC (CC1)C2=CC=C (C=C2)C (=O)OC3=CC=C (C=C3)C#N .


Physical And Chemical Properties Analysis

The boiling point of 4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate is predicted to be 516.1±50.0 °C and its density is predicted to be 1.15±0.1 g/cm3 .

Scientific Research Applications

Liquid Crystal Materials Development

4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate has been studied for its potential applications in the development of novel liquid crystal materials. Research indicates that derivatives of this compound, such as 4-cyano-3-fluorophenyl 4-(4-alkylcyclohexyl) benzoate, are promising candidates for liquid crystal materials due to their structural properties and thermal behavior. These materials are crucial for the advancement of display technologies and electro-optic devices, providing a foundation for improved liquid crystal displays (LCDs) and other related applications (Shen Jin-ping, 2007).

Synthesis and Catalytic Activity

The compound's derivatives have also been explored in the context of synthesis and catalytic activity. Studies show that cyclohexane-based derivatives, including those related to 4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate, are involved in metalation processes with significant implications for catalysis. For instance, metalation of cyclohexane-based phosphinite pincer ligands has led to the discovery of new catalytic activities in dehydrogenation reactions, highlighting the compound's role in enhancing catalytic efficiency and exploring new pathways in organic synthesis (A. Polukeev & O. Wendt, 2017).

Mesomorphic Properties and Applications

Research into the mesomorphic properties of phenyl 4-[trans-4-n-alkyl-cyclohexanoyloxy]-benzoates and cyclohexyl 4-benzoyloxybenzoates, which are closely related to 4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate, has provided insights into the effects of alicyclic parts and lateral substituents on liquid crystalline behaviors. These studies are crucial for designing materials with specific liquid crystalline phases, which are essential for various advanced technological applications, including sensors, displays, and photovoltaic devices (H. Deutscher, C. Seidel, M. Körber, & H. Schubert, 1979).

Safety And Hazards

Safety precautions for handling 4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

(4-cyanophenyl) 4-(4-butylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c1-2-3-4-18-5-9-20(10-6-18)21-11-13-22(14-12-21)24(26)27-23-15-7-19(17-25)8-16-23/h7-8,11-16,18,20H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUBQGAGYOVSAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919885
Record name 4-Cyanophenyl 4-(4-butylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate

CAS RN

91225-21-7
Record name 4-Cyanophenyl trans-4-(4-butylcyclohexyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091225217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyanophenyl 4-(4-butylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyanophenyl trans-4-(4-butylcyclohexyl)benzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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